molecular formula C7H14FNO2 B13310358 1-Fluoro-3-(morpholin-4-yl)propan-2-ol

1-Fluoro-3-(morpholin-4-yl)propan-2-ol

Cat. No.: B13310358
M. Wt: 163.19 g/mol
InChI Key: PNASUEMTDQQSPE-UHFFFAOYSA-N
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Description

1-Fluoro-3-(morpholin-4-yl)propan-2-ol is an organic compound with the molecular formula C7H14FNO2 and a molecular weight of 163.19 g/mol . This compound is characterized by the presence of a fluoro group, a morpholine ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 3-chloro-1-fluoropropane with morpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the morpholine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Fluoro-3-(morpholin-4-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(morpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-(morpholin-4-yl)propan-2-ol
  • 1-Bromo-3-(morpholin-4-yl)propan-2-ol
  • 1-Iodo-3-(morpholin-4-yl)propan-2-ol

Uniqueness

1-Fluoro-3-(morpholin-4-yl)propan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, and iodo counterparts .

Properties

Molecular Formula

C7H14FNO2

Molecular Weight

163.19 g/mol

IUPAC Name

1-fluoro-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C7H14FNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2

InChI Key

PNASUEMTDQQSPE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CF)O

Origin of Product

United States

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